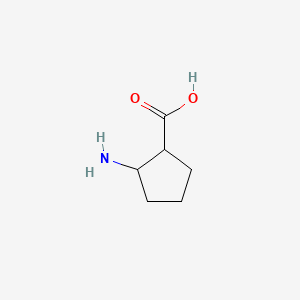

Cispentacin

描述

(1R,2S)-2-azaniumylcyclopentanecarboxylate has been reported in Bacillus cereus and Streptomyces griseus with data available.

structure given in first source; isolated from Bacillus cereus

属性

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924231 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122672-46-2, 37910-65-9 | |

| Record name | Cispentacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cispentacin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cispentacin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CISPENTACIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CISPENTACIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cispentacin: A Technical Guide to Producing Microorganisms and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cispentacin, a potent antifungal agent. It details the microorganisms known to produce this nonproteinogenic amino acid, the biosynthetic pathways involved, and comprehensive protocols for its isolation and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.

This compound Producing Microorganisms

This compound has been isolated from bacterial sources. The primary native producer identified is a strain of Bacillus cereus. Additionally, successful heterologous production has been achieved in Streptomyces albus, demonstrating the potential for genetic engineering to improve yields and facilitate production in well-characterized host systems.

| Microorganism | Strain | Production Type | Reference |

| Bacillus cereus | L450-B2 | Native Producer | [1][2][3] |

| Streptomyces albus | G153/pSEamcB–H | Heterologous Host | [4] |

Biosynthesis of this compound

The biosynthesis of this compound proceeds via a type II polyketide synthase (PKS) pathway.[5][6][7] This is noteworthy as type II PKS systems typically produce aromatic compounds, making the formation of the five-membered nonaromatic ring of this compound a unique enzymatic process. The biosynthetic gene cluster, denoted as the amc cluster, contains the genes amcB through amcH, which are responsible for the entire pathway.

The key steps in the biosynthesis are as follows:[8]

-

Initiation : 2-oxoglutarate is loaded onto the acyl carrier protein (ACP), AmcB, by the adenylate-forming acyltransferase, AmcH.

-

Elongation and Cyclization : A heterodimer of type II PKS-like enzymes, AmcF–AmcG, catalyzes a single C2 elongation with malonyl-AmcB, followed by a cyclization reaction to form a five-membered ring intermediate.[5][6]

-

Decarboxylation : The intermediate is then decarboxylated by the enzyme AmcE.

-

Reduction : A FAS enzyme, likely FabI, is recruited to reduce the intermediate in an NADH-dependent manner.

-

Amination and Release : The aminotransferase AmcC catalyzes the amination of the cyclopentane ring, utilizing L-ornithine or L-lysine as the amino donor. Finally, the AmcD-catalyzed hydrolysis releases this compound from the ACP.[8]

Experimental Protocols

Fermentation for this compound Production

This protocol is adapted from the heterologous production of this compound in Streptomyces albus.[4]

3.1.1. Seed Culture Preparation

-

Inoculate a mycelial stock of the this compound-producing strain (S. albus G153/pSEamcB–H) into 10 mL of TSB (Tryptic Soy Broth) medium.

-

Incubate at 28 °C with shaking at 220 rpm for 2 days.

3.1.2. Production Culture

-

Inoculate 2 mL of the seed culture into 100 mL of production medium.

-

Production Medium Composition : 2% malt extract, 4% sucrose, 3% soy flour, and 0.6% NaCl.

-

-

Incubate the production culture at 28 °C with shaking at 220 rpm for 12 days.

Isolation and Purification of this compound

The following is a general workflow for the isolation of this compound from the fermentation broth. This compound is a water-soluble and amphoteric compound.[1][2]

Protocol Steps:

-

Cell Removal : Centrifuge the fermentation culture to separate the supernatant from the mycelia.

-

Methanol Extraction : Add an equal volume of methanol to the supernatant and centrifuge at 21,500 x g for 10 minutes to precipitate proteins and other macromolecules.[4]

-

Cation Exchange Chromatography : Apply the resulting supernatant directly to a cation-exchange column (e.g., SP Sepharose). Elute the bound cationic compounds, including this compound, using a salt gradient (e.g., 1 M NaCl).

-

Reverse-Phase Chromatography : Further purify the this compound-containing fractions using a low-pressure reverse-phase column. Elute with a suitable solvent gradient (e.g., propanol or acetonitrile in water).

-

Purity Analysis : Analyze the fractions for the presence and purity of this compound using techniques such as HPLC and mass spectrometry.

Detection and Quantification of this compound

A derivatization method followed by liquid chromatography is used for the quantification of this compound.[4]

3.3.1. Sample Preparation and Derivatization

-

To the supernatant from the methanol extraction, add an equal volume of a DNFB (1-fluoro-2,4-dinitrobenzene) mixture (5% DNFB, 95% methanol, and 100 mM NaOH).

-

Incubate the mixture at 60 °C for 2 hours.

-

Lyophilize the reaction mixture.

-

Resuspend the residue in 400 µL of water.

-

Extract twice with 600 µL of ethyl acetate.

-

Evaporate the ethyl acetate extracts to dryness.

-

Dissolve the final sample in methanol and centrifuge at 21,500 x g for 10 minutes.

3.3.2. Chromatographic Analysis

-

Subject the supernatant to X-LC (eXtreme-performance Liquid Chromatography) analysis.

-

Quantify the this compound titer by measuring the maximum absorbance at 360 nm.

-

Use an internal standard, such as L-phenylalanine, added to the initial sample for accurate quantification.

-

Confirm the identity of the derivatized this compound by comparison with a derivatized standard (exact mass, 296.088 Da) and by MS/MS fragmentation analysis.[4]

Quantitative Data

The following table summarizes the reported production titers of this compound. It is important to note that fermentation conditions and analytical methods can significantly influence the reported yields.

| Producing Strain | Fermentation Conditions | Titer | Reference |

| S. albus G153/pSEamcB–H | 12 days, 28°C in Production Medium | Data not explicitly quantified in the provided search results, but successful production was confirmed. | [4] |

| Bacillus cereus L450-B2 | Not specified | Not specified | [1] |

Further optimization of fermentation parameters such as medium composition, pH, temperature, and aeration is likely to enhance the production yields of this compound.[9]

References

- 1. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 4. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]

Cispentacin's Inhibition of Protein and RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of cispentacin on protein and RNA synthesis, with a focus on its mechanism in Candida albicans. The information is compiled from seminal research and is intended to provide a comprehensive resource for researchers in antifungal drug development and related fields.

Core Mechanism of Action

This compound, a cyclic β-amino acid antifungal agent, exerts its inhibitory effects on macromolecular synthesis through a multi-faceted mechanism. Evidence strongly suggests that this compound's primary modes of action are the inhibition of amino acid transport and the interference with the aminoacylation of transfer RNA (tRNA), which subsequently leads to a cessation of protein and RNA synthesis.

A key study demonstrated that in Candida albicans, this compound inhibits the in vivo incorporation of radiolabeled precursors, specifically [14C]lysine into protein and [3H]adenine into RNA.[1] Furthermore, it was shown to inhibit the in vitro charging of [14C]proline to its corresponding tRNA.[1] This indicates a direct or indirect interference with the translational machinery. This compound itself is not incorporated into proteins.[1]

The inhibition of proline uptake is competitive, suggesting that this compound is transported into the cell via amino acid permeases.[1] An analog of this compound, BAY 10-8888, has been shown to be a competitive inhibitor of isoleucyl-tRNA synthetase, further supporting the hypothesis that aminoacyl-tRNA synthetases are a key target class for this family of compounds.

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| Proline Uptake Inhibition (Ki) | 75 µM | Candida albicans | [1] |

| Growth Inhibition (IC50) | 6.3 - 12.5 µg/mL | Candida albicans | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding this compound's mechanism of action. These protocols are based on the descriptions provided in the primary research articles and established laboratory techniques.

In Vivo Inhibition of Protein Synthesis Assay

Objective: To determine the effect of this compound on the incorporation of a radiolabeled amino acid into newly synthesized proteins in whole cells.

Methodology:

-

Cell Culture: Candida albicans cells are grown in a suitable defined medium (e.g., Yeast Nitrogen Base with glucose) to mid-logarithmic phase.

-

Pre-incubation: The cell culture is divided into experimental and control groups. The experimental group is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes). The control group is treated with the vehicle (e.g., sterile water).

-

Radiolabeling: [14C]lysine is added to both control and experimental cultures to a final concentration of approximately 1-5 µCi/mL.

-

Incubation: Cultures are incubated for a further period (e.g., 60 minutes) to allow for the incorporation of the radiolabeled lysine into newly synthesized proteins.

-

Harvesting and Lysis: Cells are harvested by centrifugation, washed with a cold buffer (e.g., Tris-HCl with 5% trichloroacetic acid - TCA) to stop the reaction and precipitate proteins. The cell pellet is then lysed using a suitable method (e.g., glass bead disruption or enzymatic lysis).

-

Protein Precipitation and Quantification: The total protein is precipitated from the cell lysate using cold TCA. The precipitate is collected by filtration onto glass fiber filters.

-

Scintillation Counting: The filters are washed, dried, and placed in scintillation vials with a suitable scintillation cocktail. The amount of incorporated [14C]lysine is quantified using a liquid scintillation counter.

-

Data Analysis: The counts per minute (CPM) from the this compound-treated samples are compared to the control samples to determine the percentage of inhibition.

In Vivo Inhibition of RNA Synthesis Assay

Objective: To determine the effect of this compound on the incorporation of a radiolabeled nucleotide precursor into newly synthesized RNA in whole cells.

Methodology:

-

Cell Culture: Similar to the protein synthesis assay, Candida albicans cells are grown to mid-logarithmic phase.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Radiolabeling: [3H]adenine is added to the cultures to a final concentration of approximately 5-10 µCi/mL.

-

Incubation: Cultures are incubated for a defined period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabeled adenine into RNA.

-

Harvesting and Lysis: Cells are harvested and washed with a cold buffer. Lysis is performed to release the cellular contents.

-

RNA Precipitation: The total RNA is precipitated from the lysate using a cold solution of 5% TCA.

-

Filtration and Washing: The precipitated RNA is collected on glass fiber filters and washed to remove unincorporated [3H]adenine.

-

Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition of RNA synthesis is calculated by comparing the CPM of treated samples to the control.

In Vitro tRNA Charging (Aminoacylation) Assay

Objective: To determine if this compound directly inhibits the enzymatic attachment of an amino acid to its cognate tRNA by aminoacyl-tRNA synthetases.

Methodology:

-

Preparation of Components:

-

tRNA: Total tRNA is isolated from Candida albicans or a commercial source.

-

Aminoacyl-tRNA Synthetase Extract: A crude or purified enzyme extract containing prolyl-tRNA synthetase is prepared from Candida albicans.

-

Reaction Buffer: A buffer containing ATP, MgCl2, and other necessary cofactors is prepared.

-

-

Reaction Setup: The reaction mixture is prepared containing the reaction buffer, tRNA, [14C]proline, and the aminoacyl-tRNA synthetase extract.

-

Inhibition Assay: Varying concentrations of this compound are added to the experimental reaction tubes. A control tube without this compound is also prepared.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific time (e.g., 10-20 minutes) to allow for the charging of tRNA with [14C]proline.

-

Reaction Termination and Precipitation: The reaction is stopped by the addition of cold 10% TCA. The precipitated tRNA (including the charged [14C]prolyl-tRNA) is collected on glass fiber filters.

-

Washing: The filters are washed extensively with cold 5% TCA and then ethanol to remove any unincorporated [14C]proline.

-

Scintillation Counting: The radioactivity retained on the filters, representing the amount of [14C]prolyl-tRNA formed, is measured.

-

Data Analysis: The inhibition of tRNA charging is determined by comparing the radioactivity in the this compound-treated samples to the control.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Cispentacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, a non-proteinogenic amino acid with notable antifungal properties, has garnered significant interest within the scientific community. Its unique five-membered carbocyclic structure presents a compelling target for biosynthetic pathway elucidation and engineering. This technical guide provides a comprehensive overview of the enzymatic cascade responsible for the synthesis of this compound, detailing the key enzymes, intermediates, and reaction mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, enzyme engineering, and the development of novel antifungal agents.

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, termed the amc cluster, which encodes a suite of specialized enzymes. This pathway commences with a primary metabolite, 2-oxoglutarate (2-OG), and proceeds through a series of remarkable enzymatic transformations, including a novel type II polyketide synthase (PKS)-like machinery, to construct the characteristic cyclopentane ring of this compound. The complete biosynthetic pathway has been successfully reconstituted in vitro using seven recombinant proteins, providing a definitive understanding of each catalytic step.

This compound Biosynthetic Gene Cluster

The core set of genes responsible for this compound biosynthesis are located within the amipurimycin (amc) biosynthetic gene cluster. Bioinformatic analysis has identified the key genes, amcB through amcH, as essential for the production of the this compound moiety.

| Gene | Proposed Function |

| amcB | Acyl Carrier Protein (ACP) |

| amcC | Aminotransferase |

| amcD | Thioesterase |

| amcE | Decarboxylase |

| amcF | Ketosynthase (KS) |

| amcG | "Cyclization factor" (CYF) |

| amcH | Adenylate-forming acyltransferase |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from 2-oxoglutarate involves a sequence of seven enzymatic reactions, each catalyzed by a specific "Amc" protein. The pathway is initiated by the loading of the starter unit onto the acyl carrier protein, AmcB, followed by a unique cyclization and subsequent tailoring reactions.

Quantitative Data Summary

While detailed kinetic parameters for every enzyme in the pathway are not exhaustively available in the primary literature, the following table summarizes the key quantitative information that has been reported for the in vitro reconstitution of the this compound biosynthetic pathway.

| Step | Enzyme(s) | Substrate(s) | Product | Cofactor(s)/Reagent(s) | Reaction Conditions | Notes |

| 1 | AmcH | 2-Oxoglutarate, AmcB | 2-Oxoglutaryl-AmcB (1-AmcB) | ATP, MgCl₂ | 30°C, 1 h | AmcH functions as an adenylate-forming acyltransferase. |

| 2 | AmcF-AmcG | 1-AmcB, Malonyl-AmcB | 2-AmcB | - | 30°C | This heterodimer catalyzes a single C₂ elongation and subsequent cyclization. |

| 3 | AmcE | 2-AmcB | 3-AmcB | - | 30°C | AmcE is a decarboxylase belonging to the hot dog superfamily. |

| 4 | FabI | 3-AmcB | 4-AmcB | NADH | 30°C | A fatty acid synthase (FAS) enzyme recruited to the pathway. |

| 5 | AmcC | 4-AmcB | 5-AmcB | L-ornithine or L-lysine, Pyridoxal 5'-phosphate (PLP) | 30°C | A class-III transaminase that introduces the amino group. |

| 6 | AmcD | 5-AmcB | This compound | - | 30°C | A thioesterase that releases the final product from the ACP. |

Experimental Protocols

The following protocols are based on the methods described for the successful in vitro reconstitution of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Amc Proteins

a. Expression in Escherichia coli

-

Strains and Plasmids: Genes for AmcB, AmcC, AmcD, and AmcE are cloned into suitable E. coli expression vectors (e.g., pET vectors).

-

Culture Conditions: E. coli BL21(DE3) cells harboring the expression plasmids are grown in LB medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.4-0.6.

-

Induction: Protein expression is induced by the addition of IPTG (final concentration 0.1-1 mM) and further incubation at 16-25°C for 12-16 hours.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

-

Purification: The soluble proteins are purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for further purification.

b. Expression in Streptomyces albus

-

Strains and Plasmids: Genes for AmcF, AmcG, and AmcH are cloned into a Streptomyces expression vector (e.g., pSE101-based vectors).

-

Culture Conditions: S. albus protoplasts are transformed with the expression plasmids and grown in a suitable medium (e.g., TSB medium) for 2 days at 28°C.

-

Induction: The seed culture is inoculated into a production medium (e.g., SEED medium) and incubated for a further 3-4 days at 28°C.

-

Protein Purification: The purification procedure is similar to that for E. coli-expressed proteins, involving cell lysis and chromatography steps. Notably, AmcF and AmcG are co-expressed to form a soluble heterodimer.

In Vitro Reconstitution of the this compound Biosynthetic Pathway

This protocol describes the step-wise enzymatic synthesis of this compound from its precursors.

Reaction Mixture for 3-AmcB Production (Reaction 1):

-

50 mM Tris-HCl (pH 8.0)

-

25 mM MgCl₂

-

200 µM AmcB (ACP)

-

0.2 µM AmcH (AT)

-

8 µM AmcF–AmcG (KS-CYF)

-

8 µM AmcE (DH-like enzyme)

-

1 mM Malonyl-CoA

-

1 mM 2-Oxoglutarate

-

5 mM ATP

Procedure:

-

Combine all components in a total volume of 50 µL.

-

Incubate the reaction mixture at 30°C for 1 hour to produce 3-AmcB.

Reaction Mixture for this compound Production (Reaction 2):

-

Reaction 1 mixture containing 3-AmcB

-

8 µM AmcC (Aminotransferase)

-

8 µM AmcD (Thioesterase)

-

10 mM L-ornithine

-

1 mM Pyridoxal 5'-phosphate (PLP)

-

1 mM NADH

Procedure:

-

To the reaction mixture from Reaction 1, add AmcC, AmcD, L-ornithine, PLP, and NADH.

-

Incubate the mixture at 30°C for 1 to 3 hours.

-

The reaction is quenched by the addition of an equal volume of acetonitrile.

-

The mixture is centrifuged, and the supernatant is analyzed by LC-MS.

LC-MS Analysis of Intermediates and Final Product

-

Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-HRMS).

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier.

-

Detection: ESI-HRMS is used to detect the masses of the intermediates attached to AmcB and the final released this compound. Extracted ion chromatograms (XICs) are used for quantification.

Visualizations

Biosynthetic Pathway of this compound

Caption: The enzymatic pathway for the biosynthesis of this compound.

Experimental Workflow for In Vitro Reconstitution

Caption: Workflow for the in vitro reconstitution and analysis of this compound biosynthesis.

The Unconventional Role of a Type II Polyketide Synthase in Cispentacin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic machinery responsible for the biosynthesis of cispentacin, a nonproteinogenic amino acid with notable antifungal properties. A focal point of this analysis is the remarkable and atypical role of a Type II polyketide synthase (PKS) system, which, contrary to its usual function of producing polycyclic aromatic compounds, is responsible for synthesizing the five-membered nonaromatic skeleton of this compound. This document details the biosynthetic pathway, presents quantitative data on key intermediates, outlines experimental protocols for pathway reconstruction, and provides visual diagrams to elucidate the complex enzymatic processes.

Introduction to this compound and its Biosynthetic Machinery

This compound, chemically known as (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a natural product isolated from Bacillus cereus and other microorganisms.[1][2] It exhibits potent antifungal activity, particularly against Candida albicans, making it a subject of interest in the development of new therapeutic agents.[1][2]

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (amc), which encodes a series of enzymes that collectively diverge from canonical metabolic pathways.[3][4] The most striking feature of this pathway is its utilization of a Type II PKS-like enzymatic system to construct the foundational cyclopentane ring of this compound.[3][5] Typically, Type II PKSs are multi-enzyme complexes that iteratively condense short-chain acyl-CoA units to produce complex aromatic polyketides like tetracyclines and doxorubicin.[6] The this compound pathway represents a significant expansion of the known catalytic capabilities of these enzymes, demonstrating their ability to generate non-aromatic carbocyclic structures through a highly controlled, non-iterative process.

The this compound Biosynthetic Gene Cluster and Key Enzymes

The biosynthesis of this compound is governed by the genes amcB through amcH.[3] These genes encode a unique collection of enzymes that work in concert to convert a primary metabolite, 2-oxoglutarate (2-OG), into the final this compound product. The key enzymes and their roles in the pathway are summarized below.

The Core Synthetic Process: A Non-Canonical Type II PKS at Work

The initial and most critical phase of this compound biosynthesis involves the formation of its characteristic five-membered ring. This is accomplished by a set of enzymes that function as a non-canonical Type II PKS system.

Priming the Assembly Line

The process begins with the AmcH enzyme, an adenylate-forming acyltransferase. AmcH activates 2-oxoglutarate (2-OG), a common metabolite from the Krebs cycle, and loads it onto the acyl carrier protein (ACP), AmcB , forming the first pathway intermediate, 2-oxoglutaryl-AmcB (1-AmcB).[6] AmcB serves as the covalent tether, holding the growing substrate and presenting it to the subsequent enzymes in the pathway.

C2 Elongation and Cyclization

The central catalytic step is performed by a heterodimer of two PKS-like enzymes, AmcF and AmcG .[3][5]

-

AmcF functions as the ketosynthase (KS).

-

AmcG acts as a unique "cyclization factor" (CYF).

This AmcF-AmcG complex catalyzes a single C2 elongation by condensing the 2-oxoglutaryl starter unit (tethered to AmcB) with a malonyl-AmcB extender unit. Immediately following this condensation, the complex orchestrates an intramolecular C2–C6 carbon bond formation and subsequent dehydration. This series of reactions, all occurring while the substrate is bound to AmcB, results in the formation of a five-membered ring intermediate, designated as 2-AmcB.[6] This single elongation and cyclization to form a non-aromatic ring is a significant departure from the iterative aromatic polyketide synthesis typical of Type II PKSs.[3][5]

Downstream Tailoring Reactions

Following the formation of the cyclopentane ring, a series of tailoring enzymes modify the intermediate to produce the final this compound molecule.

-

Decarboxylation: The enzyme AmcE catalyzes the decarboxylation of the 2-AmcB intermediate to yield 3-AmcB.[6]

-

Reduction: In another unusual step, an enoyl-ACP reductase, FabI , which is typically involved in fatty acid synthesis (FAS), is recruited to the pathway. FabI catalyzes the NADH-dependent reduction of 3-AmcB to form 4-AmcB.[6]

-

Amination: The aminotransferase AmcC , a pyridoxal 5'-phosphate (PLP)-dependent enzyme, transfers an amino group to the 4-AmcB intermediate. This reaction utilizes L-ornithine or L-lysine as the amine donor, converting 4-AmcB into 5-AmcB.[6]

-

Release: Finally, the thioesterase AmcD hydrolyzes the thioester bond, releasing the completed this compound molecule from the AmcB acyl carrier protein.[6]

Quantitative Data Summary

The in vitro reconstruction of the this compound pathway has allowed for the trapping and characterization of key intermediates covalently bound to the AmcB acyl carrier protein. The masses of these intermediates were confirmed using high-resolution mass spectrometry.

| Intermediate Name | Acyl Group Attached to AmcB | Theoretical Mass (Da) of Acyl Group | Observed Deconvoluted Mass (Da) of Acyl-AmcB | Reference |

| Holo-AmcB | None (Phosphopantetheine) | - | 11466.8 | [3] |

| Malonyl-AmcB | Malonyl | 86.00 | 11552.8 | [3] |

| 1-AmcB | 2-Oxoglutaryl | 128.02 | 11594.8 | [3] |

| 2-AmcB | 3-Oxocyclopent-1-ene-1,2-dicarboxyl | 152.01 | 11618.8 | [3] |

| 3-AmcB | 2-Oxocyclopent-1-ene-1-carboxyl | 108.02 | 11574.8 | [3] |

| 4-AmcB | 2-Oxocyclopentane-1-carboxyl | 110.03 | 11576.8 | [3] |

| 5-AmcB | 2-Aminocyclopentane-1-carboxyl | 111.06 | 11577.8 | [3] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway was made possible through heterologous expression and in vitro biochemical assays.[5]

Protocol for Heterologous Production of this compound in Streptomyces albus

This protocol describes the general steps for expressing the amc gene cluster in a heterologous host to produce this compound.

-

Gene Cluster Cloning: The this compound biosynthetic gene cluster (amcB-H) is amplified from the source organism's genomic DNA and cloned into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSE101-based vectors) under the control of a suitable promoter.[5]

-

Host Transformation: The resulting expression plasmid is introduced into the heterologous host, Streptomyces albus, via protoplast transformation or intergeneric conjugation.

-

Cultivation and Fermentation: The recombinant S. albus strain is first grown in a seed medium (e.g., TSB medium) for 2 days at 28°C. This seed culture is then used to inoculate a production medium (e.g., SEED medium) and incubated for an additional 5-7 days at 28°C with shaking.[5]

-

Extraction of this compound: The culture broth is harvested, and the supernatant is collected by centrifugation.

-

Derivatization and Quantification:

-

An equal volume of a 2,4-dinitrofluorobenzene (DNFB) solution (5% DNFB in 95% methanol with 100 mM NaOH) is added to the supernatant.[5]

-

The mixture is incubated at 60°C for 2 hours to derivatize the primary amine of this compound.[5]

-

The reaction mixture is lyophilized, redissolved in water, and extracted with ethyl acetate.

-

The organic extract is evaporated to dryness, and the residue is dissolved in methanol.

-

The derivatized sample is analyzed by HPLC or X-LC, and the this compound titer is quantified by comparing the peak height to a standard curve of derivatized this compound.[5]

-

Protocol for In Vitro Reconstruction of the this compound Biosynthetic Pathway

This protocol outlines the reconstitution of the this compound pathway using purified recombinant enzymes.

-

Protein Expression and Purification:

-

The genes for AmcB, AmcE, AmcC, and AmcD are cloned into E. coli expression vectors. The proteins are expressed and purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).

-

The genes for AmcF, AmcG, and AmcH are cloned into Streptomyces expression vectors. AmcF and AmcG are co-expressed in S. albus to ensure the proper formation of the soluble heterodimer, which is then purified.[5] AmcH is expressed and purified separately.

-

-

Preparation of Substrates: Holo-AmcB is prepared by incubating apo-AmcB with Coenzyme A and a phosphopantetheinyl transferase. Malonyl-AmcB is prepared by reacting holo-AmcB with malonyl-CoA and a malonyl-CoA:ACP transferase.

-

In Vitro Reaction Assembly: A typical reaction mixture (e.g., 50 µL) contains:

-

HEPES buffer (pH 7.5)

-

ATP and MgCl₂

-

2-oxoglutarate (starter unit)

-

Malonyl-CoA (extender unit source)

-

NADH (for the reduction step)

-

Pyridoxal 5'-phosphate (PLP) and an amine donor (e.g., L-ornithine)

-

Purified enzymes: AmcH, AmcF-AmcG, AmcE, FabI, AmcC, AmcD, and Holo-AmcB.

-

-

Reaction and Analysis:

-

The reaction is initiated by adding the enzymes and incubated at 30°C for 1-4 hours.[5]

-

To analyze intermediates, aliquots can be taken at different time points and quenched. The reaction mixture is then analyzed by high-resolution LC-MS to detect the masses of acyl-AmcB intermediates.

-

To detect the final this compound product, the reaction is stopped, and the supernatant is derivatized with DNFB as described in Protocol 6.1, followed by HPLC analysis.[5]

-

Visualizations of Pathways and Workflows

To better illustrate the concepts described, the following diagrams were generated using the DOT language.

Caption: this compound biosynthetic pathway.

Caption: Experimental workflow for in vitro reconstruction.

Conclusion and Future Outlook

The elucidation of the this compound biosynthetic pathway has revealed a fascinating and unexpected adaptation of a Type II PKS system. The AmcF-AmcG heterodimer, which catalyzes a single condensation and cyclization to form a five-membered carbocycle, fundamentally expands the known functional repertoire of this enzyme class.[3][5] Furthermore, the recruitment of the FabI enzyme from primary fatty acid metabolism highlights the modularity and evolutionary ingenuity of natural product biosynthetic pathways.

This discovery not only solves the long-standing puzzle of this compound's origin but also opens new avenues for synthetic biology and natural product discovery. Understanding the mechanism of this non-canonical PKS provides a new set of biocatalytic tools for chemoenzymatic synthesis and the engineered biosynthesis of novel, non-aromatic polyketide-derived molecules. The unique enzymatic functions identified in this pathway represent a valuable resource for future efforts in genome mining and the design of novel bioactive compounds for pharmaceutical and agricultural applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Expression of the platencin biosynthetic gene cluster in heterologous hosts yielding new platencin congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

Cispentacin: A Comprehensive Technical Guide to its Natural Source and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin is a naturally occurring amino acid analog with potent antifungal properties, particularly against Candida albicans.[1][2] First isolated from the culture broth of Bacillus cereus, this compound has garnered significant interest within the scientific community due to its unique in vivo efficacy despite modest in vitro activity.[3][4] This technical guide provides an in-depth overview of this compound, covering its natural source, isolation, and detailed biological properties. It is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development.

Natural Source and Isolation

This compound is a secondary metabolite produced by the bacterium Bacillus cereus strain L450-B2.[3][4] It is a water-soluble, amphoteric compound with the chemical structure (1R, 2S)-2-aminocyclopentane-1-carboxylic acid.[1][3]

Isolation Workflow

The isolation of this compound from the culture broth of Bacillus cereus involves a multi-step process aimed at separating the compound from other metabolites and media components. The general workflow is outlined below.

References

- 1. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Culture media, DMSO and efflux affect the antibacterial activity of cisplatin and oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cispentacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, systematically known as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a naturally occurring, water-soluble, and amphoteric antifungal antibiotic.[1][2][3] Originally isolated from the culture broth of Bacillus cereus strain L450-B2, this non-proteinogenic β-amino acid has garnered significant interest due to its potent in vivo activity against pathogenic fungi, particularly Candida albicans.[1][4] Its unique cyclic structure and defined stereochemistry are crucial for its biological function, making it a subject of extensive research in synthetic chemistry and drug development. This guide provides a detailed examination of the chemical structure, stereochemical configuration, and key experimental methodologies related to this compound.

Chemical Structure and Stereochemistry

The molecular structure of this compound is defined by a five-membered cyclopentane ring substituted with an amino group and a carboxylic acid group on adjacent carbon atoms. The molecular formula is C₆H₁₁NO₂.

The stereochemistry of the natural, biologically active form of this compound is crucial for its function. It possesses two chiral centers at positions 1 and 2 of the cyclopentane ring. The absolute configuration of these centers has been determined to be (1R, 2S).[1][5] The "cis" designation in its name indicates that the amino and carboxyl groups are on the same side of the cyclopentane ring. This specific spatial arrangement is a key determinant of its antifungal activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties were established through spectroscopic analysis and chemical synthesis during its initial discovery and characterization.[1][2][3]

| Property | Value |

| Appearance | Colorless powder |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Stereochemistry | (1R, 2S)-cis |

| Optical Rotation | [α]D²⁵ = -13.8° (c=1.0, H₂O) |

| Solubility | Water-soluble |

| Chemical Nature | Amphoteric |

Experimental Protocols

The following sections outline the methodologies for the synthesis and isolation of this compound, based on established literature.

Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin

The absolute stereochemistry of this compound necessitates an asymmetric approach for its chemical synthesis to produce the biologically active enantiomer. One effective strategy involves the highly stereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.[5]

Key Steps:

-

Preparation of the Chiral Amine: (S)-N-benzyl-N-α-methylbenzylamine is prepared and used as the chiral auxiliary.

-

Formation of the Lithium Amide: The chiral amine is treated with a strong base, such as n-butyllithium, in an appropriate solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to form the homochiral lithium (S)-N-benzyl-N-α-methylbenzylamide.

-

Conjugate Addition: An α,β-unsaturated ester, such as tert-butyl cyclopent-1-ene-1-carboxylate, is added to the solution of the chiral lithium amide. The addition reaction proceeds with high stereoselectivity, establishing the desired cis relationship and the (1R, 2S) stereochemistry at the two adjacent chiral centers.

-

Work-up and Purification: The reaction is quenched, and the resulting β-amino ester is isolated and purified using standard techniques like column chromatography.

-

Deprotection: The protecting groups (e.g., benzyl and tert-butyl) are removed. This is typically achieved through hydrogenolysis (e.g., using H₂ over a palladium catalyst) to remove the N-benzyl groups, followed by acid-catalyzed hydrolysis (e.g., with trifluoroacetic acid) to cleave the tert-butyl ester, yielding the final product, (-)-(1R,2S)-cispentacin.

An illustrative workflow for a generic asymmetric synthesis is provided below.

Isolation of this compound from Bacillus cereus Culture

The original isolation of this compound was performed from the culture broth of Bacillus cereus L450-B2.[1] The general procedure involves a series of chromatographic steps to separate the water-soluble, amphoteric compound from other components of the fermentation broth.

Key Steps:

-

Fermentation: Bacillus cereus is cultured in a suitable nutrient medium under conditions optimized for the production of this compound.

-

Harvest and Clarification: The culture broth is harvested, and the bacterial cells are removed by centrifugation or filtration to yield a clarified supernatant.

-

Ion-Exchange Chromatography: The supernatant is passed through a column of a cation-exchange resin (e.g., Dowex 50W). This compound, being amphoteric, will bind to the resin.

-

Elution: The column is washed to remove unbound impurities. This compound is then eluted from the resin using a basic solution, such as aqueous ammonia.

-

Further Purification: The eluted fractions containing this compound are collected and may be subjected to further purification steps, such as anion-exchange chromatography or gel filtration, to remove remaining impurities.

-

Crystallization: The purified this compound solution is concentrated, and the product is crystallized, often from an aqueous alcohol mixture.

-

Characterization: The final product is characterized by various analytical techniques, including NMR, mass spectrometry, and measurement of its specific rotation, to confirm its identity and purity.

Biosynthetic Pathway of this compound

Recent research has elucidated the biosynthetic pathway of this compound, revealing the involvement of a unique set of enzymes.[6] The pathway starts from 2-oxoglutarate (2-OG) and involves a series of enzymatic modifications on an acyl carrier protein (AmcB).

The key enzymes and intermediates in the proposed biosynthetic pathway are:

-

AmcH: An adenylate-forming acyltransferase that modifies 2-OG to 2-oxoglutaryl-AmcB.

-

AmcF-AmcG: A heterodimer of type II polyketide synthase-like enzymes that catalyzes the condensation with malonyl-AmcB, followed by cyclization and dehydration.

-

AmcE: A decarboxylase.

-

FabI: A reductase that reduces the cyclopentene ring.

-

AmcC: An aminotransferase that introduces the amino group.

-

AmcD: A thioesterase that hydrolyzes the final product from the acyl carrier protein.

The logical flow of this biosynthetic pathway is depicted in the following diagram.

Conclusion

This compound remains a molecule of significant interest in the field of medicinal chemistry due to its potent and specific antifungal activity. Its chemical structure, particularly its (1R,2S)-cis stereochemistry, is fundamental to its biological function. Understanding the detailed stereochemical requirements, as well as the methodologies for its synthesis and isolation, is critical for the development of new antifungal agents based on the this compound scaffold. The elucidation of its biosynthetic pathway further opens avenues for synthetic biology approaches to produce novel analogs. This guide provides a foundational technical overview for researchers engaged in the study and application of this important natural product.

References

- 1. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Open Access) this compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. (1989) | Masataka Konishi | 161 Citations [scispace.com]

- 3. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 4. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Cispentacin: An In-Depth Technical Guide to its Early Studies and Initial Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, a novel antifungal agent, emerged from early screening programs as a promising candidate in the fight against opportunistic fungal infections. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its discovery, isolation, biological activity, and initial mechanistic insights. The information is presented to serve as a valuable resource for researchers and professionals involved in antifungal drug development.

Discovery and Production

This compound was first isolated from the culture broth of Bacillus cereus strain L450-B2. It is a water-soluble and amphoteric compound, identified as (1R,2S)-2-aminocyclopentane-1-carboxylic acid.

Production of this compound

Details of the initial fermentation process for producing this compound are outlined below.

Experimental Protocol: Fermentation of Bacillus cereus L450-B2

-

Microorganism: Bacillus cereus strain L450-B2.

-

Culture Medium: A suitable broth medium for the cultivation of Bacillus cereus is used. While the exact initial reports do not specify the composition, a typical medium for Bacillus species would include a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Fermentation Conditions: The culture is grown under aerobic conditions with shaking at a controlled temperature (e.g., 32°C) for a period sufficient to allow for the production of the antifungal agent (typically several hours to days).

-

Monitoring: The production of this compound in the culture broth can be monitored using a bioassay against a susceptible fungal strain, such as Candida albicans.

Isolation and Purification

The recovery of this compound from the fermentation broth involves a multi-step purification process to isolate the active compound.

Experimental Protocol: Isolation and Purification of this compound

-

Cell Removal: The culture broth is centrifuged to separate the bacterial cells from the supernatant containing the dissolved this compound.

-

Initial Purification: The cell-free supernatant is subjected to a series of chromatographic steps. While the seminal papers provide a general overview, a typical purification scheme for a water-soluble, amphoteric small molecule like this compound would involve:

-

Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin. This compound, being an amino acid, will bind to the resin. Elution is then carried out using a pH or salt gradient.

-

Adsorption Chromatography: Further purification can be achieved using adsorption resins, where separation is based on polarity.

-

Gel Filtration Chromatography: This step separates molecules based on size and can be used to remove impurities of different molecular weights.

-

-

Final Purification: The fractions showing antifungal activity are pooled and further purified by techniques such as high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Characterization: The purified compound is characterized by spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its structure as (1R,2S)-2-aminocyclopentane-1-carboxylic acid.

Workflow for this compound Isolation and Purification

Caption: A flowchart illustrating the general steps for the isolation and purification of this compound.

Physico-Chemical Properties

A summary of the key physico-chemical properties of this compound is provided in the table below.

| Property | Description |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | White crystalline solid |

| Solubility | Water-soluble |

| Chemical Nature | Amphoteric |

| Structure | (1R,2S)-2-aminocyclopentane-1-carboxylic acid |

In Vitro Antifungal Activity

Early studies revealed that this compound exhibits weak in vitro activity against some fungi when tested using standard agar dilution methods. However, more significant activity was observed using a turbidimetric method in a specific medium.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Turbidimetric Method)

-

Fungal Strains: Clinical isolates of Candida albicans and other yeast species.

-

Medium: Yeast Nitrogen Base (YNB) glucose medium.

-

Inoculum Preparation: Fungal cultures are grown and diluted to a standardized concentration.

-

Assay: A serial dilution of this compound is prepared in a 96-well microtiter plate. The fungal inoculum is added to each well.

-

Incubation: The plates are incubated at 37°C for a specified period (e.g., 24-48 hours).

-

Data Analysis: Fungal growth is measured by reading the optical density (turbidity) at a specific wavelength (e.g., 600 nm). The 50% inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC) or 100% inhibitory concentration (IC100) are determined by comparing the growth in the presence of the drug to the growth in the drug-free control wells.

Table 1: In Vitro Activity of this compound against Candida albicans

| Parameter | Concentration Range (µg/mL) | Reference |

| IC50 | 6.3 - 12.5 | |

| IC100 (MIC) | 6.3 - 50 |

In Vivo Antifungal Activity

In stark contrast to its modest in vitro activity, this compound demonstrated potent protective effects in murine models of systemic candidiasis.

Experimental Protocol: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

-

Animal Model: Immunocompromised mice (e.g., neutropenic mice).

-

Infection: Mice are infected intravenously (i.v.) with a lethal dose of Candida albicans.

-

Drug Administration: this compound is administered through various routes, including intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.), at different dosages and schedules.

-

Endpoint: The primary endpoint is the survival of the mice over a specified period (e.g., 14-21 days). The 50% protective dose (PD50) is calculated.

-

Fungal Burden (Optional): In some studies, the fungal load in target organs (e.g., kidneys, spleen) is determined to assess the drug's ability to clear the infection.

Table 2: In Vivo Efficacy of this compound against Systemic Candida albicans Infection in Mice

| Administration Route | PD50 (mg/kg) | Reference |

| Intravenous (i.v.) | 10 | |

| Oral (p.o.) | 30 |

This compound was also found to be effective against systemic infections caused by Cryptococcus neoformans in mice.

Mechanism of Action

Initial investigations into the mechanism of action of this compound revealed a multi-faceted process targeting essential cellular functions in fungi.

Proposed Mechanism of Action

The antifungal activity of this compound is initiated by its active transport into the fungal cell.

Signaling Pathway for this compound's Antifungal Action

Caption: A diagram illustrating the proposed mechanism of action of this compound.

Key findings on the mechanism of action include:

-

Active Transport: this compound is actively transported into Candida albicans cells via amino acid permeases, including a specific proline permease.

-

Inhibition of Macromolecule Synthesis: Once inside the cell, this compound inhibits critical cellular processes. It has been shown to inhibit the in vivo incorporation of radiolabeled precursors into both protein and RNA.

-

Targeting Aminoacyl-tRNA Synthetases: A primary intracellular target is believed to be prolyl-tRNA synthetase, which is crucial for protein synthesis. By interfering with the function of this enzyme, this compound disrupts the production of essential proteins, leading to the cessation of fungal growth and, ultimately, cell death.

Conclusion

The early research on this compound laid a strong foundation for its potential as an antifungal therapeutic. Its discovery from a bacterial source, unique chemical structure, and, most notably, its potent in vivo efficacy despite modest in vitro activity, highlighted a promising and unconventional antifungal agent. The initial elucidation of its mechanism of action, involving active transport and inhibition of essential biosynthetic pathways, provided a clear direction for further investigation and development. This technical guide consolidates these pivotal early findings, offering a valuable reference for the ongoing quest for novel and effective antifungal therapies.

Methodological & Application

Application Notes and Protocols for Cispentacin Isolation and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of cispentacin, an antifungal antibiotic produced by the bacterium Bacillus cereus. The methodologies outlined below are based on established principles of microbiology, biochemistry, and chromatography.

I. Introduction

This compound is a water-soluble, amphoteric antibiotic with the chemical structure (1R,2S)-2-aminocyclopentane-1-carboxylic acid.[1][2][3] It is a secondary metabolite produced by Bacillus cereus strain L450-B2.[1][2][3] this compound exhibits potent in vivo activity against Candida albicans, making it a compound of interest for antifungal drug development. These protocols detail the steps for producing, isolating, and purifying this compound from a bacterial culture.

II. Data Summary

The following table summarizes the expected quantitative data at each major stage of the this compound purification process. Note that these values are estimates, and actual results may vary depending on experimental conditions.

| Purification Stage | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |

| Culture Supernatant | 10,000 | 500,000 | 50 | 100 | 1 |

| Cation Exchange Chromatography | 1,000 | 450,000 | 450 | 90 | 9 |

| Anion Exchange Chromatography | 200 | 400,000 | 2,000 | 80 | 40 |

| Reversed-Phase HPLC | 20 | 300,000 | 15,000 | 60 | 300 |

III. Experimental Protocols

A. Fermentation of Bacillus cereus L450-B2

This protocol describes the cultivation of Bacillus cereus L450-B2 for the production of this compound.

1. Media Preparation:

-

Prepare a suitable nutrient-rich medium for Bacillus cereus. A common medium is Tryptic Soy Broth (TSB) or a custom medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.

2. Inoculation and Culture Conditions:

-

Inoculate the sterile medium with a fresh culture of Bacillus cereus L450-B2.

-

Incubate the culture at 30-37°C with shaking (200-250 rpm) to ensure adequate aeration.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD600). This compound is a secondary metabolite, so production will likely be maximal during the stationary phase of growth.

3. Harvesting:

-

After an appropriate incubation period (typically 24-72 hours), harvest the culture.

-

Centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the bacterial cells.

-

Decant and collect the supernatant, which contains the secreted this compound.

B. This compound Isolation and Purification

This multi-step protocol describes the purification of this compound from the culture supernatant.

1. Initial Extraction (Solvent Extraction):

-

Adjust the pH of the culture supernatant to 3.0 with an appropriate acid (e.g., HCl).

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate.

-

Separate the aqueous and organic layers by centrifugation.

-

Collect the aqueous layer containing the water-soluble this compound. This step helps to remove nonpolar contaminants.

2. Cation Exchange Chromatography:

-

Equilibrate a strong cation exchange column (e.g., Dowex 50W) with a low pH buffer (e.g., 50 mM sodium citrate, pH 3.0).

-

Load the aqueous extract onto the column. This compound, being amphoteric, will carry a net positive charge at low pH and bind to the negatively charged resin.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound this compound using a pH gradient or an increasing salt concentration (e.g., a linear gradient of 0 to 1 M NaCl).

-

Collect fractions and assay for this compound activity.

3. Anion Exchange Chromatography:

-

Pool the active fractions from the cation exchange step and adjust the pH to 9.0 with a suitable base (e.g., NaOH).

-

Equilibrate a strong anion exchange column (e.g., Dowex 1-X8) with a high pH buffer (e.g., 50 mM Tris-HCl, pH 9.0).

-

Load the sample onto the column. At high pH, this compound will have a net negative charge and bind to the positively charged resin.

-

Wash the column with the equilibration buffer.

-

Elute the this compound with a decreasing pH gradient or an increasing salt concentration.

-

Collect fractions and assay for activity.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the active fractions from the anion exchange step.

-

Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Inject the sample onto a C18 reversed-phase HPLC column.

-

Elute with a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA). For example, a linear gradient from 5% to 50% acetonitrile over 30 minutes.

-

Monitor the elution profile at 210 nm.

-

Collect the peak corresponding to this compound.

-

Lyophilize the purified fractions to obtain this compound as a white powder.

IV. Visualizations

Caption: Workflow for the isolation and purification of this compound.

Caption: Simplified overview of the this compound biosynthetic pathway.

References

High-Performance Liquid Chromatography (HPLC) for Cispentacin analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, an antifungal agent with the chemical structure (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, is a cyclic amino acid with notable therapeutic potential.[1][2] Accurate and precise quantification of this compound is critical throughout the drug development process, from fermentation monitoring and purification to formulation analysis and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable platform for the analysis of this compound. However, as a non-chromophoric amino acid, direct UV detection is not feasible, necessitating a derivatization step to enable sensitive detection. This document provides a detailed application note and protocol for the quantitative analysis of this compound using reversed-phase HPLC with pre-column derivatization using o-phthalaldehyde (OPA). Additionally, considerations for chiral separation of its stereoisomers are discussed.

Principle of the Method

The analytical method involves the pre-column derivatization of this compound with o-phthalaldehyde (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine (NAC), to form a highly fluorescent and UV-absorbing isoindole derivative. This derivative is then separated from other components by reversed-phase HPLC and quantified using a UV or fluorescence detector. For the separation of this compound's stereoisomers, a chiral stationary phase is required.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following protocol is a general guideline and may need optimization depending on the sample matrix.

For Bulk Drug Substance:

-

Accurately weigh approximately 10 mg of the this compound bulk drug substance.

-

Dissolve in a suitable diluent (e.g., deionized water or a mild buffer) to a final concentration of 1 mg/mL.

-

Perform serial dilutions to bring the concentration within the linear range of the calibration curve (e.g., 1-100 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter prior to derivatization.[3][4]

For Fermentation Broth or Biological Matrices:

-

Centrifuge the sample to remove cells and particulate matter.

-

Perform a protein precipitation step if necessary, for example, by adding a cold organic solvent like acetonitrile or methanol in a 1:3 sample-to-solvent ratio, followed by centrifugation.[3]

-

The supernatant can be further purified using solid-phase extraction (SPE) if significant matrix interference is expected.

-

Dilute the purified extract to the desired concentration with the appropriate diluent.

-

Filter the final solution through a 0.45 µm syringe filter.

Pre-column Derivatization with OPA/NAC

-

OPA/NAC Reagent Preparation:

-

Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol.

-

Add 11.25 mL of a 0.1 M borate buffer (pH 9.5).

-

Add 50 µL of N-acetyl-L-cysteine (10 mg/mL in water).

-

This reagent should be prepared fresh daily and protected from light.

-

-

Derivatization Procedure:

-

In an autosampler vial or a microcentrifuge tube, mix 100 µL of the sample or standard solution with 100 µL of the OPA/NAC reagent.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.

-

HPLC Conditions for Achiral Analysis of Derivatized this compound

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 25 mM Sodium Phosphate buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Gradient | 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection | UV at 338 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm) |

Chiral Separation of this compound Stereoisomers

For the separation of this compound from its trans-isomer and their respective enantiomers, a chiral stationary phase (CSP) is necessary.

| Parameter | Recommended Condition |

| Column | Chiral stationary phase column (e.g., based on cyclodextrin or macrocyclic glycopeptides) |

| Mobile Phase | Typically a mixture of an organic solvent (e.g., methanol, ethanol, or isopropanol) and a buffer (e.g., phosphate or acetate buffer). The exact composition needs to be optimized for the specific CSP. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | As this compound lacks a strong chromophore, derivatization (as described above) or the use of a mass spectrometer (LC-MS) is recommended for sensitive detection. |

Data Presentation

The following tables summarize the expected performance characteristics of a validated HPLC method for this compound analysis based on typical results for amino acid analysis.

Table 1: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Parameters

| Parameter | Typical Specification |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 3.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of the this compound analysis method.

References

Application of Cispentacin in systemic Candida infection models

Application Notes: Cispentacin for Systemic Candida Infections

Introduction

This compound, a cyclic amino acid analog, has demonstrated significant therapeutic potential in preclinical models of systemic candidiasis.[1][2][3] These application notes provide a comprehensive overview of its in vitro and in vivo activity, mechanism of action, and detailed protocols for its evaluation in a research setting. This compound presents a promising alternative to conventional antifungal agents, exhibiting potent efficacy against Candida albicans and other Candida species.[1][4]

In Vitro Activity of this compound

This compound exhibits potent activity against various clinical isolates of Candida albicans. Its inhibitory concentrations are summarized below.

| Parameter | Organism | Concentration Range (µg/mL) | Assay Method |

| IC50 | Candida albicans | 6.3 - 12.5 | Turbidimetric Measurement |

| IC100 | Candida albicans | 6.3 - 50 | Turbidimetric Measurement |

| IC50 | Candida krusei | 3.1 - 6.3 | Turbidimetric Measurement |

| IC50 | Candida tropicalis | 100 | Turbidimetric Measurement |

Table 1: In vitro antifungal activity of this compound against various Candida species. Data compiled from multiple studies.[1][4][5]

In Vivo Efficacy in a Systemic Candidiasis Mouse Model

This compound has shown remarkable efficacy in murine models of systemic Candida infection, demonstrating protection with both parenteral and oral administration.

| Parameter | Administration Route | Dosage (mg/kg) | Host |

| PD50 | Intravenous (IV) | 10 | Mice |

| PD50 | Oral (PO) | 30 | Mice |

Table 2: In vivo protective dose (PD50) of this compound in a systemic Candida albicans infection model in mice.[1][4][5]

Mechanism of Action

The antifungal activity of this compound is not attributed to the disruption of the fungal cell wall via inhibition of (1,3)-β-D-glucan synthase, a common target for other antifungals like echinocandins.[6][7][8][9][10] Instead, its mechanism involves active transport into the fungal cell and subsequent interference with essential metabolic processes.

This compound is transported into Candida albicans through amino acid permeases, particularly a specific inducible proline permease.[11] Once inside the cell, it inhibits the in vivo incorporation of essential amino acids, such as lysine, into proteins and adenine into RNA.[11] This disruption of protein and RNA synthesis ultimately leads to the cessation of fungal growth and cell death.

Experimental Protocols

In Vitro Susceptibility Testing: Turbidimetric Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida species using a broth microdilution turbidimetric method.

Materials:

-

This compound

-

Candida isolates

-

Yeast Nitrogen Base (YNB) glucose medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in sterile distilled water or an appropriate buffer to a concentration of 1 mg/mL.

-

Prepare Inoculum: Culture Candida isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in YNB glucose medium in the wells of a 96-well plate.

-

Inoculation: Add the prepared fungal inoculum to each well to a final concentration of 1-5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: Measure the optical density (OD) at a wavelength of 600 nm. The IC50 is defined as the lowest concentration of this compound that inhibits 50% of fungal growth compared to the drug-free control well. The IC100 is the lowest concentration with no visible growth.

In Vivo Systemic Candidiasis Model in Mice

This protocol describes the induction of systemic candidiasis in mice to evaluate the in vivo efficacy of this compound. Murine models are widely used to study systemic fungal infections.[12][13][14][15][16][17]

Materials:

-

Male ICR mice (or other suitable strain)

-

Candida albicans strain

-

This compound

-

Sterile saline

-

Cyclophosphamide (optional, for immunosuppression)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Immunosuppression (Optional): To establish a more robust infection, mice can be immunosuppressed with a single intraperitoneal injection of cyclophosphamide (150-200 mg/kg) 1-3 days prior to infection.[13]

-

Infection: Prepare a suspension of Candida albicans in sterile saline. Infect mice via intravenous (IV) injection into the tail vein with a lethal dose of the yeast (e.g., 1 x 10^6 CFU/mouse).

-

Treatment: Administer this compound at various doses via the desired route (e.g., IV or PO) at a specified time point post-infection (e.g., 1 hour). A control group should receive the vehicle only.

-

Monitoring: Observe the animals daily for a predetermined period (e.g., 14-21 days) for signs of morbidity and mortality.

-

Data Analysis: The protective dose 50 (PD50), the dose required to protect 50% of the animals from lethal infection, is calculated using statistical methods such as probit analysis.

References

- 1. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Open Access) this compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. (1989) | Masataka Konishi | 161 Citations [scispace.com]

- 3. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 5. scispace.com [scispace.com]

- 6. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antifungal activities of novel 1,3-beta-D-glucan synthase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]

- 15. Systemic Candidiasis in Mice: New Insights From an Old Model [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]